molecular formula C25H34N2O6 B14692786 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) CAS No. 25648-74-2

1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate)

Katalognummer: B14692786
CAS-Nummer: 25648-74-2
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: CCXTXXIACARUTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its versatility and effectiveness.

Vorbereitungsmethoden

The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves several steps. The primary synthetic route includes the reaction of 1,3-Propanediol, 2-methyl-2-propyl- with p-ethoxycarbonyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound .

Analyse Chemischer Reaktionen

1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the p-ethoxycarbanilate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, oxygen, and various nucleophiles. .

Wissenschaftliche Forschungsanwendungen

1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

25648-74-2

Molekularformel

C25H34N2O6

Molekulargewicht

458.5 g/mol

IUPAC-Name

[2-[(4-ethoxyphenyl)carbamoyloxymethyl]-2-methylpentyl] N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C25H34N2O6/c1-5-16-25(4,17-32-23(28)26-19-8-12-21(13-9-19)30-6-2)18-33-24(29)27-20-10-14-22(15-11-20)31-7-3/h8-15H,5-7,16-18H2,1-4H3,(H,26,28)(H,27,29)

InChI-Schlüssel

CCXTXXIACARUTI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(COC(=O)NC1=CC=C(C=C1)OCC)COC(=O)NC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.